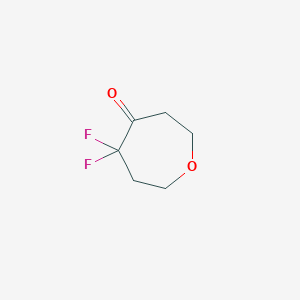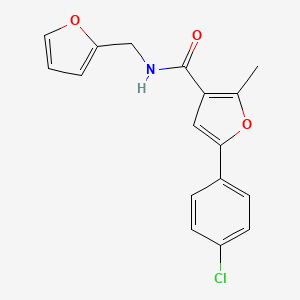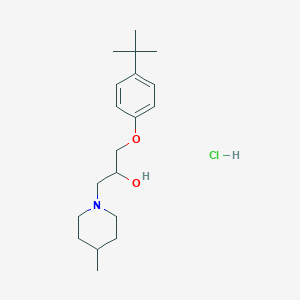
5,5-Difluorooxepan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Difluorooxepan-4-one is a chemical compound with the molecular formula C6H8F2O2 and a molecular weight of 150.12 g/mol . It is typically used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C6H8F2O2. The InChI key for this compound is RCLKUFNUCDUHGJ-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
Fluorescence Lifetime Imaging in Biological Systems
The fluorescence intensity and lifetime properties of certain fluorophores can be correlated with the viscosity of the medium, providing a sensitive method for measuring local microviscosity in biological systems. This approach, based on fluorescence lifetime imaging (FLIM), allows for the non-invasive investigation of intracellular environments in live cells, contributing to our understanding of vital intracellular processes such as the diffusion of reactive oxygen species and programmed cell destruction (Kuimova et al., 2008).
Synthesis of Trifluoromethylated Compounds
Trifluoromethylated compounds have significant applications in medicinal chemistry and materials science. The synthesis and utilization of 5-trifluoromethyl-1,3-dioxin-4-ones demonstrate their versatility as building blocks for creating a variety of trifluoromethylated aliphatic compounds, showcasing their potential in the development of novel pharmaceuticals and materials (Iwaoka et al., 1992).
Monitoring Drug Metabolism with NMR
Nuclear Magnetic Resonance (NMR) techniques offer non-invasive methods to monitor the metabolic fate of drugs within living organisms. Studies utilizing 19F NMR have been particularly effective in tracing the metabolism of fluorinated drugs in real-time, providing invaluable insights into drug distribution, metabolism, and potential therapeutic effects in both preclinical and clinical settings (Stevens et al., 1984).
Novel Probes for Hydrogen Peroxide Detection
The development of sensitive and selective optical probes for detecting hydrogen peroxide in biological samples is critical for understanding its role in cellular processes. New probes utilizing specific reaction mechanisms offer unprecedented selectivity and dynamic range for H2O2 detection, enabling the study of oxidative stress and its implications in various diseases and biological functions (Chang et al., 2004).
Advanced Materials Development
Research into highly fluorinated materials, such as those derived from styrene-based compounds, has led to the creation of substances with unique properties, including low surface energy. These materials have potential applications in various industries, from coatings and waterproofing to advanced electronics and aerospace technologies (Borkar et al., 2004).
Safety and Hazards
Propiedades
IUPAC Name |
5,5-difluorooxepan-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2O2/c7-6(8)2-4-10-3-1-5(6)9/h1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLKUFNUCDUHGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC(C1=O)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-cyclopentyl-2,3-dioxopiperazin-1-yl)methyl]-N-(3-fluoro-2-methylphenyl)benzamide](/img/structure/B2860855.png)

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2860858.png)

![2-[3-Methyl-2,6-dioxo-7-prop-2-enyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydr opurinyl]acetamide](/img/structure/B2860862.png)

![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-methoxybenzyl)acetamide](/img/structure/B2860866.png)


![6-Ethoxy-1-[(3-fluorophenyl)methyl]-3-(4-methoxyphenyl)sulfonylquinolin-4-one](/img/structure/B2860871.png)
![1-(2,3-Dimethylphenyl)-4-[1-(prop-2-yn-1-yl)piperidine-2-carbonyl]piperazine](/img/structure/B2860872.png)
![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2860874.png)
![[5-Amino-2-(difluoromethyl)pyrazol-3-yl]-(azepan-1-yl)methanone](/img/structure/B2860877.png)
